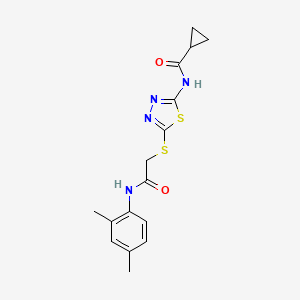

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c1-9-3-6-12(10(2)7-9)17-13(21)8-23-16-20-19-15(24-16)18-14(22)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBFBOHOWWXQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 364.48 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a thiadiazole ring and an amino group derived from 2,4-dimethylphenyl.

Synthesis

The synthesis typically involves the reaction of 2,4-dimethylphenylamine with various thioketones to form the corresponding thioether derivatives. Subsequent cyclization reactions yield the thiadiazole ring structure, followed by acylation to introduce the cyclopropanecarboxamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound were tested for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9e | A431 | 12.5 | Induces apoptosis via Bax/Bcl-2 modulation |

| 9e | HT-29 | 15.0 | Inhibits VEGFR-2 phosphorylation |

| 9e | PC3 | 20.0 | Cell cycle arrest |

The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent. Mechanistic studies revealed that it induces apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. In vitro studies show that these compounds can inhibit the growth of various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Apoptosis Induction in Cancer Cells

A study investigated the effects of similar thiadiazole derivatives on A431 cells using Western blot analysis. Results indicated that treatment with these compounds led to increased levels of cleaved caspase-3 and PARP, markers of apoptosis. Additionally, flow cytometry analysis confirmed an increase in the sub-G1 population after treatment with compound 9e .

Case Study 2: VEGFR-2 Inhibition

Another study focused on the inhibition of vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy. The compound was shown to significantly reduce VEGFR-2 phosphorylation in treated A431 cells without affecting total actin levels, suggesting a specific inhibitory effect on the signaling pathway involved in tumor angiogenesis .

Scientific Research Applications

Chemical Properties and Structure

The compound features multiple functional groups including an amide, thiadiazole, and thioether. The molecular formula is , with a molecular weight of 378.51 g/mol. Its structure suggests potential interactions with biological systems, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium. The 2,4-dimethylphenyl scaffold present in this compound is commonly associated with antimicrobial activity due to its structural characteristics that enhance interaction with microbial targets .

| Compound | Activity | Target |

|---|---|---|

| N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Antibacterial | Gram-positive bacteria |

| 4-substituted thiazoles | Antifungal | Drug-resistant Candida strains |

Anticancer Potential

The compound's ability to inhibit key cellular pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) suggests its potential as an anticancer agent. Studies have demonstrated that related thiadiazole derivatives exhibit moderate to high anticancer activity against various cancer cell lines .

| Cell Line | Compound Tested | Activity Level |

|---|---|---|

| MCF-7 (breast carcinoma) | Thiadiazole derivatives | Moderate to High |

| A549 (lung carcinoma) | Various thiadiazoles | Significant |

Material Science Applications

Apart from biological applications, this compound may also find uses in material sciences due to its unique structural properties. The stability of the compound under varying conditions makes it a candidate for developing novel materials with specific functionalities.

Thermal Stability

Thermal stability studies indicate that this compound has a high boiling point (approximately 375.9 ± 42.0 °C), suggesting it can withstand high temperatures without decomposition . This property is crucial for applications in high-performance materials.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various thiadiazole derivatives against methicillin-resistant Staphylococcus aureus. The results showed that compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer activity of thiadiazole derivatives against the MCF-7 breast cancer cell line. The findings indicated that several derivatives exhibited higher cytotoxicity than doxorubicin, a common chemotherapeutic agent .

Q & A

Q. What are the key synthetic pathways for preparing N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) .

- Acylation reactions : Introduction of the cyclopropanecarboxamide group via coupling agents like EDC/HOBt .

- Thioether linkage : Reaction of thiol-containing intermediates with α-haloacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Critical parameters include temperature control (60–90°C), solvent selection (DMF, acetonitrile), and stoichiometric optimization to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, the cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while the thiadiazole C=S group is identified via ¹³C signals (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₄N₄O₃S₂, MW 338.4) and detects isotopic patterns for sulfur atoms .

- Infrared Spectroscopy (IR) : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm amide and thiadiazole moieties .

Q. What preliminary biological assays are recommended for initial activity screening?

- Antimicrobial testing : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans .

- Cytotoxicity profiling : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to inflammatory pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Reaction monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times dynamically .

- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance thioether coupling efficiency .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., disulfides from thiol oxidation), guiding reagent purification protocols .

Q. How to resolve contradictions in biological activity data across studies?

- Comparative assays : Replicate studies under standardized conditions (e.g., ATCC cell lines, consistent DMSO concentrations) .

- Structural analogs : Synthesize derivatives (e.g., replacing cyclopropane with cyclohexane) to isolate pharmacophoric contributions .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity vs. metabolite effects .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin (PDB IDs: 1M17, 1JFF) .

- QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) and bioactivity data to predict novel analogs .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What strategies enhance compound stability for long-term storage?

- Lyophilization : Freeze-dry in amber vials under argon to prevent hydrolysis/oxidation .

- Excipient screening : Co-formulate with cyclodextrins or PEG to reduce aggregation .

- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.